

# quantum chemical calculations for "Morpholine nitrite"

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## Compound of Interest

Compound Name: Morpholine nitrite

Cat. No.: B15179433

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An In-depth Technical Guide on Quantum Chemical Calculations for "**Morpholine Nitrite**"

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Morpholine is a common organic solvent and building block in the synthesis of various pharmaceuticals and corrosion inhibitors. Under certain conditions, particularly in the presence of nitrite sources, morpholine can undergo nitrosation to form N-nitrosomorpholine (NMOR), a compound recognized for its carcinogenic potential.[1] The precursor to this reaction can be considered the ionic species "**morpholine nitrite**." Understanding the electronic structure, stability, and reactivity of **morpholine nitrite** is crucial for assessing the risk of NMOR formation and for developing strategies to mitigate it.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of **morpholine nitrite** and its transformation into N-nitrosomorpholine. We will explore the theoretical frameworks, computational protocols, and key findings that are essential for a deep understanding of this system at the molecular level.

## Computational Methodologies

The study of **morpholine nitrite** and its reactivity necessitates the use of robust quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a

good balance between computational cost and accuracy for systems of this size.

#### Theoretical Framework:

- **Density Functional Theory (DFT):** This method calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional is critical for obtaining accurate results. For systems like morpholine and its derivatives, hybrid functionals such as B3LYP are often a good starting point. For more accurate energy calculations, especially for reaction barriers, functionals like M06-2X can be employed.
- **Ab Initio Methods:** While computationally more expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for benchmarking and for obtaining highly accurate results for smaller model systems.
- **Basis Sets:** The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly used. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of molecules with heteroatoms and for anions like nitrite.
- **Solvation Models:** To simulate the effect of a solvent (e.g., water) on the system, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated into the calculations. This is particularly important for studying reactions in solution.

#### Typical Computational Protocol:

- **Geometry Optimization:** The first step is to find the minimum energy structure of the molecule(s) of interest. This is done by calculating the forces on each atom and iteratively moving the atoms until the forces are close to zero.
- **Frequency Calculation:** Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

- **Single-Point Energy Calculation:** A more accurate energy calculation can be performed at the optimized geometry using a higher level of theory or a larger basis set.
- **Transition State Search:** To study a chemical reaction, the structure of the transition state connecting the reactants and products must be located. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.
- **Intrinsic Reaction Coordinate (IRC) Calculation:** An IRC calculation can be performed to confirm that the located transition state connects the desired reactants and products.
- **Property Calculations:** Various electronic properties, such as Mulliken charges, natural bond orbital (NBO) analysis, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to understand the electronic structure and reactivity of the molecule.

## Quantum Chemical Calculations of Morpholine Nitrite

While direct experimental data on the isolated "**morpholine nitrite**" salt is scarce, quantum chemical calculations can provide valuable insights into its structure and properties. The system can be modeled as an ion pair between the morpholinium cation and the nitrite anion.

Table 1: Calculated Geometric Parameters of Morpholinium Cation and Nitrite Anion (Note: These are representative values that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly depending on the specific computational setup.)

Parameter	Species	Calculated Value
Bond Lengths (Å)		
N-O	Nitrite (NO <sub>2</sub> <sup>-</sup> )	1.25
C-N	Morpholinium	1.50
C-O	Morpholinium	1.43
C-C	Morpholinium	1.54
N-H	Morpholinium	1.02
Bond Angles (degrees)		
O-N-O	Nitrite (NO <sub>2</sub> <sup>-</sup> )	115.0
C-N-C	Morpholinium	112.0
C-O-C	Morpholinium	111.0

Table 2: Calculated Electronic Properties (Representative values from a B3LYP/6-311++G(d,p) calculation)

Property	Morpholinium Cation	Nitrite Anion
Mulliken Atomic Charges		
N	-0.45	-0.30
O	-0.60	-0.35
H (on N)	+0.40	-
HOMO Energy (eV)	-8.5	-3.2
LUMO Energy (eV)	+2.1	+1.5
HOMO-LUMO Gap (eV)	10.6	4.7

The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. The high-energy HOMO of the

nitrite anion indicates its nucleophilic character.

## Nitrosation of Morpholine: Reaction Pathway Analysis

The formation of N-nitrosomorpholine from morpholine and a nitrosating agent is a critical reaction pathway to study. In acidic conditions, nitrite can form nitrous acid ( $\text{HNO}_2$ ), which can then be protonated and lose water to form the nitrosonium ion ( $\text{NO}^+$ ), a potent electrophile. Alternatively, two molecules of nitrous acid can form dinitrogen trioxide ( $\text{N}_2\text{O}_3$ ), which is also a nitrosating agent.

Quantum chemical calculations can be used to model the reaction pathway and determine the activation energy barrier for the nitrosation of morpholine.

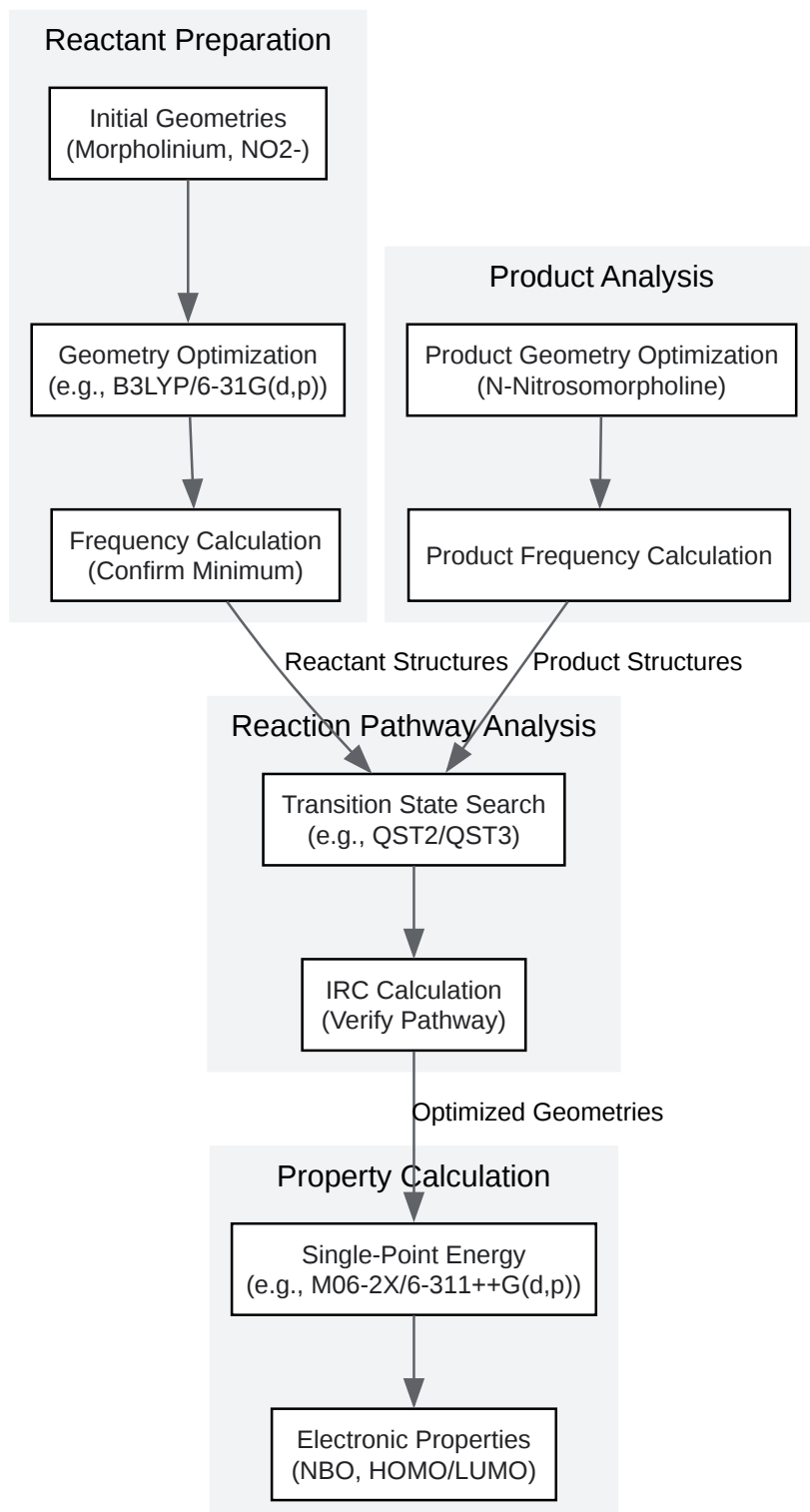
Table 3: Calculated Activation Energies for Nitrosation Reactions (Note: These are representative values and can be influenced by the choice of computational method, basis set, and solvent model.)

Reaction	Activation Energy (kJ/mol)
Morpholine + $\text{N}_2\text{O}_3 \rightarrow \text{N-Nitrosomorpholine} + \text{HNO}_2$	~40-60
Morpholine + $\text{H}_2\text{NO}_2^+ \rightarrow \text{N-Nitrosomorpholine} + \text{H}_2\text{O}$	~30-50

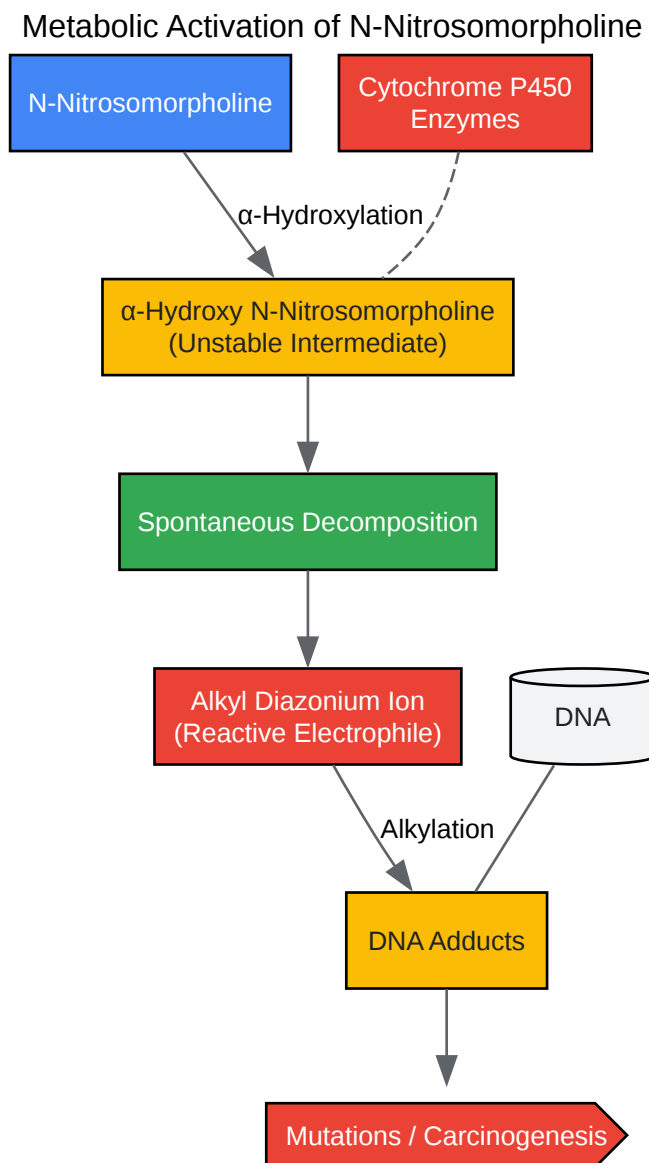
Experimental studies on the reaction of morpholine with sodium nitrite have reported an activation energy of 101 kJ/mol for the formation of N-nitrosomorpholine.<sup>[2][3]</sup> The decomposition of N-nitrosomorpholine was also studied, with a reported activation energy of 131 kJ/mol.<sup>[2][3]</sup>

## Visualizations

## Computational Workflow for Morpholine Nitrite Study

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Caption: A flowchart illustrating the typical computational workflow for studying the nitrosation of morpholine.



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Caption: A diagram showing the proposed metabolic activation pathway of N-nitrosomorpholine leading to DNA damage.[4]

## Conclusion

Quantum chemical calculations provide an indispensable toolkit for researchers, scientists, and drug development professionals to investigate the fundamental properties of **morpholine nitrite** and its conversion to the carcinogenic N-nitrosomorpholine. By employing methods such as DFT, it is possible to elucidate molecular structures, electronic properties, and reaction pathways that are difficult to probe experimentally. The insights gained from these computational studies can aid in risk assessment, the design of safer chemical processes, and the development of strategies to inhibit the formation of harmful nitrosamines. The synergy between computational and experimental approaches will continue to be vital in addressing the health and safety challenges associated with morpholine and other secondary amines.

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